4-Aminophenyl b-D-lactopyranoside
Description
Foundational Significance within Glycobiology and Carbohydrate Chemistry
The utility of 4-Aminophenyl β-D-lactopyranoside in glycobiology and carbohydrate chemistry is rooted in its structure: a lactose (B1674315) molecule linked to an aminophenyl group. This design allows it to serve as a synthetic building block and a probe in various biological assays.
While direct studies on the role of 4-Aminophenyl β-D-lactopyranoside in the evolution of sugar structures are not extensively documented, its application in synthesizing more complex molecules provides insights into glycan architecture. The aminophenyl group provides a reactive handle for conjugating the lactose moiety to other molecules, such as proteins or surfaces. This allows for the creation of "neoglycoconjugates," which are invaluable tools for studying glycan-binding proteins and the effects of specific glycan structures on biological processes. By creating defined glycan structures, researchers can systematically investigate how changes in sugar composition, linkage, and branching affect their biological function, contributing to our understanding of glycan diversity and evolution.
A primary application of 4-Aminophenyl β-D-lactopyranoside is in the study of enzymes that degrade glycans, particularly β-galactosidases. tandfonline.com These enzymes play crucial roles in various biological processes, including the breakdown of lactose. 4-Aminophenyl β-D-lactopyranoside serves as a chromogenic or electrochemical substrate for β-galactosidase. tandfonline.combiosynth.com When the enzyme cleaves the β-glycosidic bond in the molecule, it releases 4-aminophenol (B1666318). biosynth.com The liberated 4-aminophenol can be detected and quantified, providing a measure of enzyme activity. tandfonline.combiosynth.com
This property is leveraged in various assay formats. For example, researchers have developed electrochemical methods to detect the 4-aminophenol product, allowing for rapid and sensitive quantification of β-galactosidase activity. tandfonline.com Such assays are crucial for characterizing new enzymes, studying enzyme kinetics, and screening for enzyme inhibitors.
Table 1: Kinetic Parameters of β-Galactosidase with 4-Aminophenyl β-D-lactopyranoside as a Substrate
| Parameter | Value | Conditions |
|---|---|---|
| K_M | 18.7 ± 0.7 µM | Neutral pH, ambient room temperature |
| V_max | 10.1 ± 0.6 µmol min⁻¹ mg⁻¹ | Neutral pH, ambient room temperature |
Data derived from electrochemical analysis of β-galactosidase activity. tandfonline.com
The study of glycosyltransferases, enzymes involved in the formation of glycans, also benefits from compounds like 4-Aminophenyl β-D-lactopyranoside. chemimpex.com While it is primarily a substrate for degradative enzymes, its derivatives can be used to probe the active sites and specificities of glycosyltransferases.
Protein-glycan interactions are fundamental to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. nih.govnih.gov Understanding these interactions at a molecular level is a key goal of glycobiology. 4-Aminophenyl β-D-lactopyranoside is instrumental in this area as a precursor for creating tools to study these interactions.
The aminophenyl group allows for the immobilization of the lactoside onto various surfaces, such as microtiter plates or nanoparticles, to create "glycoarrays". researchgate.netmdpi.com These arrays can then be used to study the binding of specific proteins, such as lectins or antibodies, to the lactose structure. mdpi.com This approach helps in identifying and characterizing glycan-binding proteins and in understanding the structural basis for their specificity. nih.gov
Furthermore, by conjugating 4-Aminophenyl β-D-lactopyranoside to carrier proteins, researchers can generate antibodies that are specific for the lactose-containing epitope. These antibodies are valuable reagents for detecting and localizing specific glycan structures in tissues and cells. The ability to create tailored probes and surfaces makes this compound a versatile tool for dissecting the complexities of protein-glycan recognition. researchgate.net
Classification and Utility as a Specialized Biochemical Reagent
4-Aminophenyl β-D-lactopyranoside is classified as a biochemical reagent, specifically a glycoside used in glycobiology research. medchemexpress.combiosynth.com Its utility stems from the combination of a specific disaccharide (lactose) and a functional aminophenyl aglycone. This dual nature allows it to be used in a variety of applications.
Table 2: Applications of 4-Aminophenyl β-D-lactopyranoside
| Application Area | Specific Use |
|---|---|
| Enzymology | Chromogenic and electrochemical substrate for β-galactosidase assays. tandfonline.combiosynth.com |
| Immunology | Synthesis of antigens for the production of anti-carbohydrate antibodies. |
| Protein-Glycan Interaction Studies | Precursor for the fabrication of glycoarrays to study lectin and antibody binding. researchgate.netmdpi.com |
| Biomaterial Science | Functionalization of surfaces to reduce non-specific protein adsorption and biofouling. researchgate.net |
| Diagnostics | Potential use in diagnostic assays for detecting specific viruses or as a component in biosensors. biosynth.com |
The compound has been used to optimize the production of human immunoglobulin and has shown diagnostic potential for viruses like Epstein-Barr virus and cytomegalovirus. biosynth.com Its ability to be incorporated into more complex structures, such as liposomes or nanoparticles, further expands its utility in targeted drug delivery and biosensing applications. researchgate.net The synthesis of various 4-aminophenyl glycosides, including the lactopyranoside derivative, serves as a platform for creating carbohydrate layers on different materials, highlighting its importance in materials science and biomedical engineering. researchgate.net
Properties
IUPAC Name |
2-[6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHWUNNDLIWPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization of 4 Aminophenyl β D Lactopyranoside
Chemical Synthesis of 4-Aminophenyl β-D-lactopyranoside
The primary route for synthesizing 4-Aminophenyl β-D-lactopyranoside involves the reduction of a readily available nitro-aromatic precursor. This transformation is critical as it introduces the versatile amino group, which serves as a handle for further chemical modifications.
Catalytic Reduction of Nitrophenyl Lactoside Precursors
The most common precursor for the synthesis of 4-Aminophenyl β-D-lactopyranoside is 4-nitrophenyl β-D-lactopyranoside. nih.gov The conversion of the nitro group to an amino group is typically achieved through catalytic hydrogenation. This reaction involves the use of a metal catalyst to facilitate the transfer of hydrogen to the nitro group.
Various catalysts have been explored for the reduction of nitroarenes. mdpi.com Noble metal nanocrystals, particularly those based on gold (Au), have demonstrated high catalytic activity for the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol (B1666318) (4-AP). mdpi.comrsc.org The efficiency of these catalysts can be enhanced through methods like interface engineering, such as in Fe3O4-Au magnetic nanocomposites. mdpi.com These nanocomposites not only exhibit high catalytic performance but also offer the advantage of being recoverable and reusable for multiple reaction cycles. mdpi.com The reduction process is often carried out in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4). mdpi.comresearchgate.net
The mechanism of catalytic reduction involves the adsorption of the nitro compound onto the surface of the catalyst, followed by the transfer of electrons and protons, leading to the formation of the corresponding amine. researchgate.net The reaction progress can be monitored by techniques such as UV-Vis spectrophotometry. mdpi.com
Optimization of Reaction Conditions for Yield and Stereoselectivity
Optimizing reaction conditions is crucial for maximizing the yield and ensuring the stereochemical integrity of the desired product. Key parameters that are often fine-tuned include the choice of catalyst, solvent system, temperature, pressure, and reaction time.
For instance, in the synthesis of related glycosides, the concentration of both the sugar donor and the acceptor alcohol has been shown to significantly influence the yield. capes.gov.brnih.gov While higher concentrations can enhance the yield, they may be limited by the solubility of the substrates. capes.gov.brnih.gov The use of organic cosolvents can sometimes improve the solubility of less soluble reactants, thereby positively impacting the reaction outcome. capes.gov.brnih.gov
Furthermore, the stability of the catalyst and its potential for leaching are important considerations. rsc.org Studies have shown that the active catalytic species may sometimes be a leached form of the metal nanoparticle, present in very low concentrations. rsc.org The nature of ligands on the nanoparticle surface can also influence the reaction kinetics and induction time. rsc.org Process optimization may also involve exploring different types of catalysts and reaction conditions to achieve high yields with minimal catalyst loading, which is economically and environmentally beneficial. shd-pub.org.rs
Interactive Data Table: Catalysts for Nitrophenol Reduction
| Catalyst System | Precursor | Product | Key Findings | Reference |
| Fe3O4-Au Magnetic Nanocomposites | 4-Nitrophenol | 4-Aminophenol | High catalytic activity, recoverable and reusable. | mdpi.com |
| Gold Nanoparticles | 4-Nitrophenol | 4-Aminophenol | Active site may be a leached gold species. | rsc.org |
| Kluyveromyces lactis β-galactosidase | Lactose (B1674315) + Alcohol | Alkyl β-D-galactopyranoside | Yield enhanced by high substrate concentrations. | capes.gov.brnih.gov |
| Pd-PEPPSI-IPrDtBu-An | o-bromonitrobenzene + p-chlorophenylboronic acid | 2-(4-chlorophenyl)nitrobenzene | High yield (>99%) with low catalyst loading (0.01 mol%). | shd-pub.org.rs |
Advanced Strategies for the Derivatization of 4-Aminophenyl β-D-lactopyranoside
The amino group of 4-Aminophenyl β-D-lactopyranoside provides a versatile point for chemical modification, enabling the synthesis of a wide array of complex glycoconjugates and novel analogues.
Glycosylation and Coupling Reactions for Novel Analogues
The amino group can be readily acylated or alkylated to introduce various functionalities. For example, it can be reacted with activated carboxylic acids or their derivatives to form amide linkages. This approach is fundamental in creating neoglycoconjugates where the lactoside moiety is presented on a larger molecular scaffold.
Furthermore, the amino group can be transformed into other functional groups, such as an isothiocyanate, which can then be used to couple the sugar to proteins or other amine-containing molecules. Derivatization with tags that enhance detection in analytical techniques is also a common strategy. For instance, derivatization of organic acids with N-(4-aminophenyl)piperidine has been shown to significantly improve their detection in supercritical fluid chromatography-mass spectrometry (SFC-MS). nsf.govrowan.edu
Regioselective Functionalization of the Lactopyranoside Moiety
While the amino group is the most common site for derivatization, the hydroxyl groups of the lactopyranoside moiety can also be selectively modified. Regioselective functionalization allows for the precise introduction of chemical groups at specific positions on the sugar rings, which is crucial for studying structure-activity relationships in biological systems.
Protecting group chemistry is often employed to temporarily block certain hydroxyl groups while others are being modified. This allows for controlled reactions at specific sites. For example, regioselective acylation, alkylation, or silylation can be achieved by carefully choosing reagents and reaction conditions. The development of direct and selective functionalization methods, avoiding multiple protection and deprotection steps, is an area of active research. rsc.org
Integration into Complex Glycoconjugate Architectures
4-Aminophenyl β-D-lactopyranoside serves as a valuable building block for the construction of complex glycoconjugates. These molecules, where a carbohydrate is linked to another type of molecule like a peptide, protein, or lipid, are essential tools in glycobiology research. medchemexpress.com
The derivatized lactoside can be incorporated into larger structures through various conjugation techniques. For instance, the modified amino group can be used for solid-phase synthesis of glycopeptides or for attachment to surfaces to create glycoarrays. These complex architectures are used to study carbohydrate-protein interactions, develop diagnostic tools, and design targeted drug delivery systems. The ability to synthesize well-defined glycoconjugates is critical for advancing our understanding of the biological roles of carbohydrates.
Interactive Data Table: Derivatization and Application Strategies
| Derivatization Strategy | Moiety | Application | Key Findings | Reference |
| N-(4-aminophenyl)piperidine derivatization | Carboxyl groups of organic acids | Improved detection in SFC-MS | Up to 2100-fold improvement in detection limits. | nsf.govrowan.edu |
| Regioselective dithiocarbamate (B8719985) functionalization | Glycerol | Environmentally friendly fungicides | Fully regioselective process. | rsc.org |
| Glycosylation with 4-nitrophenol | 1-O-acetyl-2,3,5-tri-O-benzoyl-α,β-D-fucofuranose | Synthesis of fucofuranoside analogues | HO-6 of the sugar is essential for enzyme interaction. | nih.gov |
| Fusion with 1,2,4-triazole (B32235) derivatives | 5-deoxy-1,2,3-tri-O-acetyl-D-ribofuranose | Synthesis of nucleoside analogues | Creation of potent enzyme inhibitors. | nih.gov |
Enzymatic Hydrolysis and Substrate Applications of 4 Aminophenyl β D Lactopyranoside
Utility as a Chromogenic or Electroactive Substrate in Glycosidase Assays
4-Aminophenyl β-D-lactopyranoside is a versatile substrate that can be used in both chromogenic and electroactive assays to measure glycosidase activity. The enzymatic cleavage of the glycosidic bond releases 4-aminophenol (B1666318), a product that can be easily quantified.
Applications in β-Galactosidase Activity Measurement
The most prominent application of 4-Aminophenyl β-D-lactopyranoside is in the measurement of β-galactosidase activity. ontosight.ai β-Galactosidase, a widely studied enzyme, catalyzes the hydrolysis of the β-glycosidic bond in 4-Aminophenyl β-D-lactopyranoside, releasing galactose and 4-aminophenol. ontosight.ai The rate of 4-aminophenol production is directly proportional to the β-galactosidase activity, providing a means to quantify the enzyme's presence and catalytic efficiency. This principle is utilized in various research and diagnostic applications, including the detection of senescence-associated β-galactosidase, a biomarker for cellular aging. tandfonline.com
Investigation of Enzyme Kinetics and Catalytic Mechanisms with Lactoside Substrates
The use of 4-Aminophenyl β-D-lactopyranoside as a substrate has facilitated detailed investigations into the kinetics and catalytic mechanisms of β-galactosidase. A study by Lamberg et al. (2020) determined the Michaelis-Menten constant (KM) and maximum reaction velocity (Vmax) for the hydrolysis of 4-Aminophenyl β-D-galactopyranoside (a closely related substrate) by β-galactosidase. tandfonline.com The KM was found to be 18.7 ± 0.7 μM, and the Vmax was 10.1 ± 0.6 μmol min-1 mg-1. tandfonline.comresearchgate.netablesci.com These kinetic parameters provide valuable insights into the enzyme's affinity for the substrate and its maximum catalytic rate.
Furthermore, the study highlighted the influence of divalent cations on the enzyme's activity. The addition of magnesium (Mg2+) and calcium (Ca2+) ions resulted in a near halving of the KM value and a 20% increase in the Vmax, indicating that these ions enhance both substrate binding and the catalytic efficiency of β-galactosidase. tandfonline.comresearchgate.netablesci.com
| Kinetic Parameter | Value (without divalent cations) | Value (with Mg2+ and Ca2+) |
| KM | 18.7 ± 0.7 μM | ~9.4 μM |
| Vmax | 10.1 ± 0.6 μmol min-1 mg-1 | ~12.1 μmol min-1 mg-1 |
Generation of Electrochemically Detectable Products (e.g., 4-aminophenol) via Enzymatic Cleavage
A key advantage of using 4-Aminophenyl β-D-lactopyranoside as a substrate is the production of an electrochemically active product, 4-aminophenol. biosynth.com This property allows for the development of sensitive electrochemical biosensors for the detection of β-galactosidase activity. tandfonline.com The enzymatic cleavage of the substrate releases 4-aminophenol, which can be oxidized at an electrode surface, generating a measurable electrical current. biosynth.com The magnitude of this current is directly proportional to the concentration of 4-aminophenol, and thus to the activity of the enzyme.
This electrochemical detection method offers several advantages over traditional colorimetric assays, including higher sensitivity, faster response times, and the ability to perform measurements in turbid or colored samples. nih.govresearchgate.net Cyclic voltammetry is a commonly employed technique for this purpose, allowing for the quantification of β-galactosidase in solution in under five minutes. tandfonline.com The detection limit for β-galactosidase using this method has been reported to be as low as 40 ng/mL. tandfonline.comresearchgate.net
Substrate Specificity and Hydrolysis Dynamics
The efficiency of enzymatic hydrolysis of 4-Aminophenyl β-D-lactopyranoside is governed by the principles of enzyme-substrate specificity and the dynamics of the catalytic process.
Analysis of Enzyme-Substrate Binding and Recognition
β-galactosidase exhibits a high degree of specificity for the galactose moiety of its substrates. The enzyme's active site is structured to recognize and bind to the galactopyranosyl ring, facilitating the subsequent cleavage of the glycosidic bond. While the enzyme is highly specific for the galactose portion, it can tolerate a variety of aglycones (the non-sugar part of the molecule). nih.gov In the case of 4-Aminophenyl β-D-lactopyranoside, the 4-aminophenyl group serves as the aglycone.
The binding of the substrate to the enzyme is a critical first step in the catalytic cycle. This interaction is driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions between the substrate and the amino acid residues lining the active site of the enzyme.
Factors Influencing Glycosidic Bond Cleavage Efficiency
Several factors can influence the efficiency of the glycosidic bond cleavage in 4-Aminophenyl β-D-lactopyranoside by β-galactosidase. As previously mentioned, the presence of divalent cations such as Mg2+ and Ca2+ can significantly enhance the enzyme's catalytic activity. tandfonline.comnih.gov These ions can play a structural role in maintaining the optimal conformation of the enzyme's active site or participate directly in the catalytic mechanism. tandfonline.comnih.gov
Another factor that can impact the observed rate of hydrolysis in whole-cell assays is the transport of the substrate into the cell. The co-expression of lactose (B1674315) permease (LacY), a membrane transport protein, has been shown to dramatically improve the electrochemical sensing of β-galactosidase activity in whole cells. nih.govresearchgate.nettandfonline.com The permease facilitates the transport of 4-Aminophenyl β-D-lactopyranoside across the cell membrane, increasing its intracellular concentration and leading to a more robust and sensitive measurement of enzyme activity. nih.govresearchgate.nettandfonline.com This approach has been shown to result in a greater than fourfold improvement in the detection signal. nih.gov
Applications of 4 Aminophenyl β D Lactopyranoside in Glycoconjugate Chemistry and Bioconjugation
Design and Synthesis of Artificial Carbohydrate-Protein Conjugates
The conjugation of carbohydrates to proteins is a fundamental strategy for mimicking natural glycoproteins and eliciting specific biological responses. 4-Aminophenyl β-D-lactopyranoside is particularly well-suited for this purpose, acting as a bridge between the sugar and protein components.
The primary amine of 4-aminophenyl β-D-lactopyranoside can be readily diazotized or activated to form amide or isothiocyanate linkages with amino acid residues on a protein surface. This process allows for the covalent attachment of the lactose (B1674315) moiety to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting glycoconjugate presents multiple copies of the lactose unit on its surface, creating a multivalent display that can effectively stimulate the immune system. These synthetic antigens are instrumental in generating antibodies specific for lactose-containing epitopes. Research has demonstrated the production of antibodies against proteins containing p-aminophenyl-β-D-galactopyranoside, a structurally similar compound, highlighting the efficacy of this approach in immunological studies. researchgate.net
The versatile nature of the 4-aminophenyl group allows for the creation of various biomolecular tools. By conjugating the aminophenyl lactoside to fluorescent dyes, biotin (B1667282), or other reporter molecules, researchers can synthesize probes to study carbohydrate-binding proteins (lectins) and glycosyltransferases. chemimpex.com These probes are valuable for applications in fluorescence microscopy, flow cytometry, and enzyme-linked immunosorbent assays (ELISAs).
Furthermore, the compound can be immobilized onto solid supports, such as agarose (B213101) or magnetic beads, through its amino group. This creates an affinity matrix for the purification of lactose-binding proteins from complex biological mixtures. This technique, known as affinity chromatography, is essential for isolating and studying specific lectins and enzymes involved in carbohydrate metabolism. chemimpex.com
Functionalization of Pharmacophores via 4-Aminophenyl β-D-lactopyranoside Linkages
Glycosylation is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drugs. The 4-aminophenyl β-D-lactopyranoside linker enables the attachment of a lactose unit to a pharmacologically active molecule (a pharmacophore) to enhance its solubility, stability, or targeting capabilities.
Research has shown that the conjugation of sugars to proteins can result in products with enhanced antioxidant properties. For example, glycoconjugates of β-lactoglobulin formed via the Maillard reaction with various sugars, including lactose, have demonstrated significant 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging activity and increased iron-chelating capacity. nih.gov Although this specific study did not use 4-aminophenyl β-D-lactopyranoside as a linker, it establishes the principle that lactose conjugation can confer antioxidant activity. By using 4-aminophenyl β-D-lactopyranoside, a lactose moiety can be deliberately and stably linked to antioxidant compounds or other pharmacophores, potentially creating novel therapeutics with improved antioxidant profiles.
A notable application of the 4-aminophenyl glycoside scaffold is in the synthesis of novel antiviral agents. Researchers have designed and synthesized a series of uridine (B1682114) glycoconjugates using 4-aminophenyl 1-thioglycosides as linkers. nih.govmdpi.com In this work, the amino group of per-O-acetylated 4-aminophenyl β-D-1-thiogalactoside or thioglucoside was coupled with a uridine derivative containing a carboxylic acid. mdpi.com The amide bond formation was typically achieved using a coupling agent like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). mdpi.com
These novel conjugates were evaluated for their antiviral activity against pathogens such as Hepatitis C virus (HCV) and Classical Swine Fever virus (CSFV). nih.gov Several of the synthesized compounds displayed significant inhibitory effects on viral propagation with IC₅₀ values in the low micromolar range and exhibited low cytotoxicity. nih.gov Structure-activity relationship studies suggested that the hydrophobicity of the glycoconjugate and the specific nature of the linker connecting the sugar and uridine moieties were crucial for the observed antiviral activity. nih.gov
Table 1: Antiviral Activity of Selected Uridine-4-Aminophenyl-thioglycoside Conjugates nih.gov
| Compound | Description | HCV IC₅₀ (µM) | CSFV IC₅₀ (µM) |
|---|---|---|---|
| 9 | Conjugate with a specific linker and protecting groups | 4.9 | 4.2 |
| 12 | Conjugate with a different linker/protecting group configuration | 13.5 | 4.0 |
Site-Specific Protein Glyco-modification Utilizing 4-Aminophenyl β-D-lactopyranoside
Site-specific modification of proteins with carbohydrates is a powerful tool for creating homogeneous glycoproteins with defined structures and functions, often referred to as glycoengineering. One advanced method involves the genetic incorporation of unnatural amino acids bearing bioorthogonal functional groups (e.g., ketone, azide (B81097), or alkyne handles) into a protein's sequence in response to a nonsense codon. nih.govgoogle.com
This "handle" can then be exclusively reacted with a correspondingly modified partner molecule. In this context, 4-aminophenyl β-D-lactopyranoside can be chemically derivatized to bear a complementary bioorthogonal group. For instance, its primary amine can be converted into an azide or linked to an alkyne-containing molecule. This modified lactoside can then be selectively "clicked" onto the protein at the site of the unnatural amino acid using highly efficient and specific reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This strategy allows for the precise attachment of the lactose moiety to a predetermined location on the protein, enabling detailed studies of the structure-function relationships of glycosylation. nih.gov
Tyrosine-Targeted Glyco-modification Strategies
The selective glycosylation of tyrosine residues on a protein surface presents a sophisticated method for creating homogenous glycoforms with tailored properties. researchgate.net While direct enzymatic glycosylation of tyrosine is a known biological process, chemical and chemoenzymatic strategies offer greater control for therapeutic applications. nih.govnih.gov
Tyrosine residues, with their phenolic hydroxyl groups, are less nucleophilic than the primary amines of lysine (B10760008) or the sulfhydryl groups of cysteine, making their selective modification a chemical challenge. nih.gov However, methods have been developed to achieve tyrosine-selective glycosylation. These often involve the activation of the tyrosine hydroxyl group or the use of specialized glycosyl donors. researchgate.net
One conceptual approach involves the use of a bifunctional linker like 4-aminophenyl β-D-lactopyranoside. The aminophenyl group can be chemically activated, for instance, through diazotization, to create a reactive intermediate that can then couple with the electron-rich phenol (B47542) ring of a tyrosine residue. This strategy would result in the site-specific attachment of the lactose moiety to the protein backbone.
Table 1: Potential Steps in Tyrosine-Targeted Glycosylation using 4-Aminophenyl β-D-lactopyranoside
| Step | Description | Key Reagents/Conditions |
| 1. Activation | Conversion of the amino group of 4-aminophenyl β-D-lactopyranoside to a reactive species. | Sodium nitrite, acidic conditions |
| 2. Coupling | Reaction of the activated lactoside with the tyrosine residue on the protein. | Controlled pH and temperature |
| 3. Purification | Removal of unreacted reagents and byproducts to isolate the glycoconjugate. | Dialysis, size-exclusion chromatography |
It is important to note that while the principle of using aminophenyl glycosides for protein modification is established, specific and detailed research findings on the use of 4-aminophenyl β-D-lactopyranoside for tyrosine-targeted glycosylation are not extensively documented in publicly available literature.
Impact on Protein Efficacy and Pharmacokinetics
The addition of carbohydrate moieties, such as lactose, to a protein can significantly alter its biological activity and pharmacokinetic profile. These alterations stem from changes in the protein's physicochemical properties, including its size, charge, and conformation. acs.org
Impact on Efficacy:
The introduction of a bulky and hydrophilic lactose group near an active site or a receptor-binding domain can modulate the protein's efficacy. This can manifest in several ways:
Steric Hindrance: The glycan can shield the protein surface, potentially reducing its interaction with proteases and thereby increasing its stability. nih.gov Conversely, if the glycosylation site is too close to a critical binding region, it might hinder the protein's ability to interact with its target, leading to reduced efficacy.
Conformational Changes: The attachment of a glycan can induce subtle changes in the protein's three-dimensional structure. acs.org These conformational shifts can either enhance or diminish the protein's biological activity by altering the presentation of key binding epitopes.
Receptor-Mediated Targeting: Lactose can be recognized by specific carbohydrate-binding proteins (lectins), such as asialoglycoprotein receptors (ASGPRs) found on hepatocytes. This interaction can be exploited for targeted drug delivery to the liver.
Impact on Pharmacokinetics:
The pharmacokinetic profile of a therapeutic protein, which includes its absorption, distribution, metabolism, and excretion (ADME), is profoundly influenced by glycosylation.
Altered Biodistribution: As mentioned, the lactose moiety can mediate uptake by specific receptors, leading to altered biodistribution. For instance, lactosylated proteins may exhibit increased accumulation in the liver.
Reduced Immunogenicity: The glycan can mask immunogenic epitopes on the protein surface, potentially reducing the risk of an adverse immune response.
Table 2: Potential Effects of Lactosylation on Protein Properties
| Property | Potential Impact of Lactosylation | Rationale |
| Efficacy | Modulated (Increased or Decreased) | Steric effects, conformational changes, receptor targeting |
| Stability | Increased | Protection from proteolysis |
| Half-life | Increased | Reduced renal clearance |
| Immunogenicity | Decreased | Masking of epitopes |
| Biodistribution | Altered | Potential for liver targeting via ASGPR |
Advanced Analytical Methodologies Employing 4 Aminophenyl β D Lactopyranoside and Its Derivatives
Electrochemical Detection of Enzymatic Hydrolysis Products
The electrochemical detection of products from the enzymatic hydrolysis of 4-Aminophenyl β-D-lactopyranoside offers a sensitive and quantifiable approach for measuring enzyme activity. This method hinges on the conversion of an electrochemically inactive substrate into a detectable electroactive product.
Principles of Electroactive p-Aminophenol Generation from 4-Aminophenyl β-D-lactopyranoside
The fundamental principle involves the enzymatic cleavage of 4-Aminophenyl β-D-lactopyranoside by a specific glycosidase, such as β-galactosidase (LacZ). The substrate itself, 4-Aminophenyl β-D-lactopyranoside, is considered "redox-silent," meaning it does not produce a significant electrochemical signal under the applied conditions. researchgate.net However, when the enzyme hydrolyzes the glycosidic bond, it releases two products: galactose and the electroactive compound p-aminophenol (PAP). researchgate.nettandfonline.com
This enzymatic conversion can be represented as: 4-Aminophenyl β-D-lactopyranoside + H₂O --(β-galactosidase)--> Galactose + p-Aminophenol
The generated p-aminophenol is a redox-active molecule that can be readily oxidized at an electrode surface. researchgate.net This oxidation produces a measurable electrical signal, such as a current or charge, which is directly proportional to the concentration of p-aminophenol. Consequently, the magnitude of the electrochemical signal serves as an indirect measure of the β-galactosidase activity. tandfonline.com This method provides an effective way to quantify enzyme function in various samples, including whole-cell biosensors. researchgate.netnih.gov
Voltammetric and Amperometric Quantification Techniques
The quantification of p-aminophenol generated from the enzymatic reaction is commonly achieved through voltammetric and amperometric techniques. These electrochemical methods are well-suited for this purpose due to their sensitivity and ability to work in complex or turbid media like cell cultures. tandfonline.comnih.gov
Cyclic Voltammetry (CV): This is a widely used technique where the potential of the electrode is ramped linearly versus time. When p-aminophenol is present, an oxidation peak appears at a characteristic potential. The height of this peak current is proportional to the concentration of p-aminophenol. CV has been utilized for the rapid detection of β-galactosidase, with quantification possible in under five minutes. researchgate.net
Chronocoulometry: This method measures the total charge that passes at the electrode over time following a potential step. It is used to quantify the amount of electroactive species that has reacted. In the context of 4-Aminophenyl β-D-lactopyranoside-based assays, chronocoulometry can track the accumulation of p-aminophenol over time, providing a measure of the rate of the enzymatic reaction. researchgate.nettandfonline.comnih.gov
Amperometry: In amperometric detection, a constant potential is applied to the electrode, and the resulting current is measured as a function of time. This technique is particularly useful when coupled with separation methods like high-performance liquid chromatography (HPLC) for the determination of specific aminophenyl compounds in a mixture. wiley.com
The following table summarizes the application of these techniques.
| Technique | Principle | Application for p-Aminophenol Detection | Key Findings |
| Cyclic Voltammetry (CV) | Measures current as the potential is swept. | Rapidly quantifies p-aminophenol concentration through its oxidation peak. researchgate.net | Enables detection of β-galactosidase activity in under 5 minutes. researchgate.net |
| Chronocoulometry | Measures total charge over time at a constant potential. | Tracks the accumulation of p-aminophenol, indicating the rate of enzymatic hydrolysis. tandfonline.comnih.gov | Effectively used in whole-cell biosensors to measure reporter enzyme activity. researchgate.net |
| Amperometry | Measures current at a fixed potential. | Provides sensitive detection, especially when used as a detector for HPLC to separate analytes. wiley.com | Achieves low detection limits, in the nanomolar range, for aminophenyl compounds. wiley.com |
Optimization of Electrochemical Sensing Platforms
The performance of biosensors utilizing 4-Aminophenyl β-D-lactopyranoside is critically dependent on the optimization of the entire sensing platform. This involves refining several key components and conditions to enhance sensitivity, selectivity, and speed.
Key areas for optimization include:
Electrode Materials: The choice of electrode material significantly impacts sensor performance. Glassy carbon electrodes (GCE) and boron-doped diamond (BDD) electrodes are commonly employed. wiley.commdpi.com BDD electrodes, in particular, have shown excellent performance for the voltammetric and amperometric determination of aminophenyl compounds. wiley.com
Reaction Conditions: Parameters such as pH, temperature, and incubation time must be carefully controlled. For instance, some electrochemical protocols are optimized for neutral pH and ambient room temperature to ensure compatibility with biological samples and simplify the experimental setup. researchgate.net
Substrate Transport in Whole-Cell Systems: For whole-cell biosensors, the transport of the 4-Aminophenyl β-D-lactopyranoside substrate across the cell membrane can be a rate-limiting step. A significant optimization strategy involves the co-expression of a permease protein, such as lactose (B1674315) permease (LacY), which facilitates the import of the substrate into the cell. This approach has been shown to enhance the measured electrochemical signal by more than fourfold. researchgate.nettandfonline.comnih.gov
Statistical Optimization Methods: Advanced statistical methods like Response Surface Methodology (RSM) are used to systematically optimize multiple variables simultaneously. This can include factors like enzyme concentration, flow rate in flow-injection systems, and the concentration of reagents used for electrode modification, leading to a highly sensitive and reliable biosensor. nih.gov
| Parameter | Optimization Strategy | Example | Reference(s) |
| Electrode Material | Using advanced materials with high conductivity and stability. | Boron-Doped Diamond (BDD) electrodes for enhanced sensitivity. | wiley.com |
| Reaction Conditions | Fine-tuning pH, temperature, and incubation times. | Utilizing neutral pH and ambient temperature for compatibility. | researchgate.net |
| Substrate Transport | Enhancing substrate entry into whole cells. | Co-expression of lactose permease (LacY) to boost signal. | researchgate.nettandfonline.comnih.gov |
| Multivariate Factors | Using statistical designs to optimize multiple parameters. | Response Surface Methodology (RSM) to optimize enzyme concentration and flow rate. | nih.gov |
Biosensor Systems Incorporating 4-Aminophenyl β-D-lactopyranoside Substrates
The unique properties of 4-Aminophenyl β-D-lactopyranoside make it an ideal substrate for incorporation into a wide range of biosensor systems. These systems translate the biological activity of specific enzymes into measurable signals, enabling diverse applications from medical diagnostics to environmental monitoring.
Development of Enzyme-Based Biosensors for Glycosidase Detection
Enzyme-based biosensors designed to detect specific glycosidases frequently employ 4-Aminophenyl β-D-lactopyranoside. moleculardepot.com The core of these biosensors is the highly specific recognition of the substrate by the target enzyme, such as β-galactosidase. researchgate.net
The applications for these biosensors are broad. They have been developed for:
Detection of Pathogens: Identifying bacteria like E. coli in water or food samples by detecting their endogenous β-galactosidase activity. researchgate.net
Cellular Analysis: Measuring cell senescence, as β-galactosidase is a known biomarker for this process. researchgate.net
Multiplexed Detection: Creating sensor arrays, such as color-encoded hydrogels, that can detect and differentiate multiple enzymes simultaneously in a single sample. nih.gov For example, a hydrogel can be functionalized with substrates for α-glucosidase, β-galactosidase, and β-glucuronidase, allowing for the discrimination of different bacterial strains based on their unique enzyme expression profiles. nih.gov
These biosensors can be constructed using whole cells that are genetically engineered to express the reporter enzyme (e.g., LacZ) in response to a specific analyte, linking the presence of a target molecule to a detectable electrochemical signal. researchgate.nettandfonline.com
Signal Amplification Strategies in Biosensing Systems
To achieve the high sensitivity required for detecting trace amounts of an analyte, signal amplification strategies are essential. The enzymatic reaction itself, where a single enzyme molecule can process thousands of substrate molecules, is a primary form of biocatalytic amplification. tandfonline.comnih.gov
Several advanced strategies are used to further enhance the signal in biosensors that use 4-Aminophenyl β-D-lactopyranoside:
Enzyme-Catalyzed Amplification: This is the intrinsic amplification provided by the high turnover rate of the enzyme, which efficiently converts the substrate to the electroactive p-aminophenol. nih.gov
Nanoparticle-Based Amplification: Incorporating nanoparticles can significantly boost the signal. For example, nanoparticles can be used as carriers for a large number of enzyme molecules or can have their own catalytic properties that enhance the electrochemical signal. moleculardepot.com
Nucleic Acid Amplification: Techniques like the polymerase chain reaction (PCR), rolling circle amplification (RCA), and hybridization chain reaction (HCR) can be integrated into the biosensor design. nih.govnih.gov In such systems, the presence of a target analyte (e.g., a specific DNA sequence) could trigger an amplification cascade that produces a DNAzyme or releases an enzyme, which then acts on the 4-Aminophenyl β-D-lactopyranoside substrate to generate a greatly amplified signal.
Biotin-Streptavidin Systems: The remarkably strong and specific interaction between biotin (B1667282) and streptavidin (or avidin) is widely used for signal amplification. nih.gov An enzyme can be labeled with biotin, and the sensor surface can be coated with streptavidin. This allows for the capture and concentration of many enzyme molecules on the electrode, leading to a much stronger signal when the substrate is introduced. nih.gov
| Amplification Strategy | Mechanism | Role in Biosensing |
| Enzymatic Catalysis | A single enzyme molecule converts many substrate molecules into a product. | Provides inherent signal amplification by generating a large amount of p-aminophenol from 4-Aminophenyl β-D-lactopyranoside. nih.gov |
| Nucleic Acid Amplification (e.g., RCA) | An initial binding event triggers the creation of long DNA concatemers. | Can be used to generate a large number of binding sites for enzymes or signaling molecules, dramatically increasing sensitivity. nih.govnih.gov |
| Biotin-Streptavidin | The high-affinity bond concentrates biotin-labeled components on a streptavidin-coated surface. | Used to immobilize a high density of enzymes on the sensor surface, enhancing the localized signal generation. nih.gov |
| Facilitated Substrate Import | Increasing the rate of substrate entry into whole-cell biosensors. | Co-expression of permease proteins boosts the intracellular concentration of 4-Aminophenyl β-D-lactopyranoside, leading to a stronger output signal. researchgate.nettandfonline.com |
Spectrophotometric and Fluorimetric Detection Modalities
Spectrophotometric and fluorimetric methods are cornerstone techniques for the quantitative analysis of enzyme activity. nih.govnih.gov These optical assays are based on the principle of using specially designed substrates that undergo a measurable change in their light-absorbing or light-emitting properties upon enzymatic conversion. mdpi.comnih.gov When an enzyme like β-galactosidase interacts with such a substrate, it catalyzes a reaction that releases a product, known as a reporter molecule, which is either colored (chromogenic) or fluorescent (fluorogenic). nih.govnih.gov The intensity of the resulting color or fluorescence can be precisely measured over time to determine the rate of the enzymatic reaction. nih.govnih.gov
Principles of Colorimetric Signal Generation
The generation of a colorimetric signal in enzyme assays relies on a straightforward and robust principle: the enzymatic cleavage of a colorless substrate to yield a colored product. A classic example involves the use of synthetic substrates like ortho-nitrophenyl-β-D-galactopyranoside (ONPG). nih.gov In the presence of β-galactosidase, ONPG is hydrolyzed into galactose and o-nitrophenol. nih.gov While ONPG itself is colorless, the product, o-nitrophenol, has a distinct yellow color in solution, which can be quantified by measuring its absorbance with a spectrophotometer. nih.gov
Similarly, when 4-aminophenyl β-D-lactopyranoside or its analog 4-aminophenyl β-D-galactopyranoside (PAPG) is used as a substrate, β-galactosidase cleaves the glycosidic bond to release the aglycone, 4-aminophenol (B1666318) (PAP). tandfonline.comresearchgate.net The PAP molecule is redox-active and can be detected electrochemically or can be oxidized to form a colored product, allowing for spectrophotometric measurement. tandfonline.com The rate of the appearance of the colored product is directly proportional to the activity of the enzyme in the sample, providing a clear and quantifiable signal. nih.gov
Applications in Optical Assays for Enzyme Activity
Optical assays utilizing substrates like 4-aminophenyl β-D-lactopyranoside and its derivatives are widely applied for the sensitive detection and kinetic analysis of enzymes. The simplicity and high-throughput capability of these methods make them invaluable in research and diagnostics. mdpi.com By monitoring the change in absorbance or fluorescence over time, researchers can precisely calculate enzyme activity.
For instance, the enzymatic kinetics of β-galactosidase with the substrate 4-aminophenyl-β-D-galactopyranoside (PAPG) have been characterized using electrochemical methods that detect the product, p-aminophenol. researchgate.net These studies provide key parameters that describe the efficiency of the enzyme.
Table 1: Enzyme Kinetic Parameters for β-Galactosidase with PAPG Substrate
| Kinetic Parameter | Value | Conditions |
|---|---|---|
| KM | 18.7 ± 0.7 µM | Neutral pH, ambient temperature |
| Vmax | 10.1 ± 0.6 µmol min⁻¹ mg⁻¹ | Neutral pH, ambient temperature |
Data sourced from a study on the electrochemical detection of β-galactosidase activity. researchgate.net
Beyond a single substrate, various derivatives have been developed for different optical detection modes, including colorimetric and fluorimetric assays. Each substrate releases a specific reporter molecule tailored for a particular detection instrument.
Table 2: Substrates for Optical and Electrochemical Detection of β-Galactosidase Activity
| Substrate | Reporter Molecule | Detection Method |
|---|---|---|
| ortho-Nitrophenyl-β-D-galactopyranoside (ONPG) | o-Nitrophenol | Colorimetric nih.gov |
| 4-Aminophenyl β-D-galactopyranoside (PAPG) | p-Aminophenol (PAP) | Electrochemical tandfonline.comresearchgate.net |
| Fluorescein (B123965) di-β-D-galactopyranoside (FDG) | Fluorescein | Fluorimetric nih.gov |
Fluorimetric assays offer even greater sensitivity compared to colorimetric methods. nih.gov For example, substrates like fluorescein di-β-D-galactopyranoside (FDG) are used to quantify senescence-associated β-galactosidase activity, a marker for cellular aging. nih.gov Upon cleavage by the enzyme, the highly fluorescent molecule fluorescein is released, allowing for precise and quantitative measurement even at low enzyme concentrations. nih.gov
Future Research Directions and Translational Perspectives for 4 Aminophenyl β D Lactopyranoside
Exploration of Novel Glycosidase Targets and Enzyme Engineering Applications
The 4-APL molecule is an excellent substrate for identifying and characterizing glycosidases, particularly β-galactosidases and lactases, which cleave the β-glycosidic bond in lactose (B1674315). Future research can leverage 4-APL to discover novel glycosidases from diverse sources, such as extremophilic microorganisms or the human gut microbiome. These new enzymes could possess unique properties, like enhanced stability or different substrate specificities, making them valuable for industrial applications.
In the realm of enzyme engineering, 4-APL serves as a crucial tool. nih.gov Through directed evolution, researchers can create vast libraries of enzyme variants. nih.gov 4-APL can be used in high-throughput screening assays to rapidly identify improved enzymes with enhanced catalytic efficiency or stability. The release of 4-aminophenol (B1666318) upon enzymatic cleavage provides a simple and detectable signal, often colorimetric or electrochemical, which is ideal for screening large numbers of variants. nih.govtandfonline.com This approach can accelerate the development of optimized enzymes for food processing, such as improving lactose digestion in dairy products, or for biotechnological applications.
Advanced Glycoconjugate Design for Targeted Biological Interactions and Delivery Systems
The aminophenyl group of 4-APL is a key feature that allows for its conjugation to other molecules, forming advanced glycoconjugates. lookchem.com This opens up significant possibilities for creating systems that can target specific biological interactions. The lactose moiety can act as a homing device, directing the conjugate to cells or tissues that express lactose-binding proteins, such as certain lectins or the asialoglycoprotein receptor on liver cells.
Future research will likely focus on attaching 4-APL to various platforms, including:
Drug Molecules: Creating "glycodrugs" where the lactose targets the drug to specific sites, potentially increasing efficacy and reducing side effects. chemimpex.com
Liposomes and Nanoparticles: Decorating the surface of these delivery vehicles with 4-APL to achieve targeted delivery of therapeutic or diagnostic agents. Studies on related compounds have shown the potential of sugar-coated liposomes and dendrimers. moleculardepot.com
Immunogens: Using 4-APL as a hapten to generate specific antibodies against lactose-containing structures, which can be valuable for diagnostic and research purposes. lookchem.com
These advanced glycoconjugates hold promise for developing more precise and effective therapies for a range of diseases.
Development of Innovative Analytical Platforms for High-Throughput Screening
The properties of 4-APL make it highly suitable for the development of innovative analytical platforms. As a chromogenic or electroactive substrate, it enables the straightforward detection of enzyme activity. tandfonline.combiosynth.com Upon cleavage by a β-galactosidase, it releases 4-aminophenol, which can be easily quantified. biosynth.com
This characteristic is particularly valuable for high-throughput screening (HTS) in drug discovery. nih.gov For instance, HTS assays can be designed to screen large libraries of small molecules to find inhibitors of specific β-galactosidases that may be involved in disease processes. chemimpex.comnih.gov The simplicity and reliability of assays using 4-APL allow for miniaturization and automation, making them cost-effective and efficient for large-scale screening campaigns. nih.gov
Furthermore, 4-APL can be immobilized onto solid supports, such as agarose (B213101) beads or sensor surfaces, to create affinity chromatography matrices or biosensors. biosynth.comalfa-chemistry.com These platforms could be used to:
Purify lactose-binding proteins or specific enzymes from complex biological mixtures. biosynth.com
Develop diagnostic biosensors to detect the presence of certain enzymes in clinical or environmental samples, for example, as a marker for specific bacteria or cellular states like senescence. tandfonline.commoleculardepot.com
Table 1: Potential Applications and Research Directions for 4-Aminophenyl β-D-lactopyranoside
| Section | Research Direction | Potential Application | Key Feature Utilized |
|---|---|---|---|
| 6.1 | Discovery of Novel Glycosidases | Identifying new enzymes from unique environments for industrial use. | Lactose as a specific enzyme substrate. |
| 6.1 | Enzyme Engineering | Optimizing enzyme stability and activity through directed evolution. | Cleavage product (4-aminophenol) for high-throughput screening. |
| 6.2 | Advanced Glycoconjugate Design | Creating targeted drug delivery systems. | Lactose for cell targeting; amine group for conjugation. |
| 6.2 | Targeted Biological Interactions | Developing novel immunogens and research probes. | Use as an artificial carbohydrate-protein conjugate. lookchem.com |
| 6.3 | Innovative Analytical Platforms | High-throughput screening for enzyme inhibitors. | Chromogenic/electroactive properties for simple assay readout. tandfonline.com |
| 6.3 | Biosensor Development | Creating affinity matrices and diagnostic sensors. | Immobilization via aminophenyl group for purification/detection. biosynth.com |
| 6.4 | Computational Modeling | Predicting binding affinity and orientation in active sites. | Simulating molecular docking with target enzymes. researchgate.net |
| 6.4 | Simulation of Reaction Mechanisms | Understanding the dynamics of enzyme-substrate interactions. | Molecular dynamics simulations to study conformational changes. ukzn.ac.za |
Computational Modeling and Simulation Studies for Molecular Interactions and Reaction Mechanisms
Computational methods are becoming indispensable tools in modern biochemistry and drug discovery. nih.gov Future research on 4-APL will undoubtedly benefit from the application of computational modeling and simulation. These approaches can provide profound, atom-level insights that are often difficult to obtain through experimental methods alone.
Key computational approaches that can be applied include:
Molecular Docking: These simulations can predict how 4-APL fits into the active site of a glycosidase. researchgate.net This information is crucial for understanding substrate specificity and for designing potent and selective enzyme inhibitors.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the 4-APL-enzyme complex over time. ukzn.ac.za This allows researchers to study the conformational changes that occur during substrate binding and catalysis, providing a deeper understanding of the enzyme's mechanism. ukzn.ac.zaresearchgate.net
Quantum Mechanics/Molecular Mechanics (QM/MM): For a highly detailed view of the enzymatic reaction, QM/MM methods can be employed. These hybrid simulations treat the reacting parts of the system with high-level quantum mechanics while the surrounding protein and solvent are treated with more efficient classical mechanics. This can elucidate the precise electronic rearrangements that occur during the cleavage of the glycosidic bond.
By combining these computational studies with experimental data, researchers can build comprehensive models of how 4-APL interacts with its target enzymes, accelerating the design of new inhibitors, engineered enzymes, and glycobiology tools. ukzn.ac.za
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
